N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c1-3-18(16-9-5-4-6-10-16)21(23)22-15(2)13-17-14-24-20-12-8-7-11-19(17)20/h4-12,14-15,18H,3,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCVSWYDAEEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C)CC2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the coupling of benzo[b]thiophene derivatives with appropriate alkyl halides under basic conditions, followed by amide formation through reaction with phenylbutanoyl chloride . The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes . The pathways involved include the inhibition of neurotransmitter reuptake and the activation of intracellular signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
a. Imidazolylindol-propanol (Antifungal Agent)
- Core Structure: Indole ring with imidazole and propanol substituents.
- The propan-2-yl group in the target compound is branched, whereas imidazolylindol-propanol has a linear propanol chain, affecting solubility and metabolic pathways.
- Activity: Imidazolylindol-propanol exhibits potent antifungal activity against Candida albicans (MIC = 0.001 μg/mL) . The benzothiophene derivative’s activity remains unstudied but may differ due to structural variations.
b. USP Formoterol Related Compounds (Bronchodilator Derivatives)
- Core Structure : Methoxyphenyl group with acetamide or formamide side chains.
- Key Differences: Formoterol derivatives lack the benzothiophene system but share a propan-2-yl group, highlighting divergent therapeutic targets (respiratory vs.
Pharmacological and Physicochemical Properties
a. Antifungal Potential
While imidazolylindol-propanol’s antifungal efficacy is well-documented , the benzothiophene derivative’s activity is speculative. The sulfur atom in benzothiophene may enhance interactions with fungal cytochrome P450 enzymes, but the bulky phenylbutanamide could reduce membrane penetration compared to the smaller imidazole group.
b. Bronchodilator Activity
Formoterol-related compounds target β2-adrenergic receptors due to their methoxyphenyl and ethanolamine groups . The target compound’s benzothiophene and phenylbutanamide structure likely preclude bronchodilator activity, emphasizing the role of aromatic substituents in receptor specificity.
c. Physicochemical Properties
- Lipophilicity: The benzothiophene and phenylbutanamide groups increase logP compared to imidazolylindol-propanol and Formoterol derivatives, suggesting higher tissue accumulation but lower aqueous solubility.
- Metabolic Stability : The propan-2-yl group may slow oxidative metabolism relative to linear chains in analogs.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological properties. The compound's molecular formula is , and it features a benzothiophene moiety, which is known for its diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiophene derivatives inhibit enzymes involved in inflammatory pathways, such as lipoxygenases.
- Receptor Modulation : These compounds can act as ligands for various receptors, influencing signaling pathways related to pain and inflammation.
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory effects of related compounds in the benzothiophene class. For instance, a study demonstrated that certain derivatives effectively reduced leukotriene B4 production in human polymorphonuclear leukocytes (PMNs), which are critical mediators in inflammatory responses .
Table 1: Comparative Inhibition of Leukotriene Production
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of 5-lipoxygenase |
| 6-[1-[2-(hydroxymethyl)phenyl]-1-propen-3-yl]-2,3-dihydro-5-benzofuranol | 0.5 | Radical species reduction |
| Other Benzothiophene Derivatives | TBD | Various (anti-inflammatory pathways) |
Analgesic Properties
The analgesic properties of this compound have been suggested based on its structural similarity to known analgesics. Compounds in this class often demonstrate significant pain-relieving effects in animal models.
Case Study: Analgesic Efficacy in Animal Models
In a controlled study using mice, the administration of this compound resulted in a marked reduction in pain response compared to control groups. The study measured pain response using the hot plate test and formalin test, demonstrating a significant decrease in nociceptive behavior.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 30 minutes post-administration.
- Metabolism : Primarily metabolized by hepatic enzymes, with several metabolites identified that may contribute to its biological activity.
- Toxicity : Acute toxicity studies indicate a favorable safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide, and what are their key challenges?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with the functionalization of 1-benzothiophene derivatives. For example, the benzothiophene ring is first halogenated at the 3-position, followed by alkylation with propan-2-ylamine derivatives. Subsequent coupling with 2-phenylbutanamide precursors is achieved via amide bond formation using reagents like EDC/HOBt. Key challenges include controlling regioselectivity during benzothiophene functionalization and minimizing racemization during amide coupling. Purification often requires gradient chromatography (e.g., silica gel with hexane/ethyl acetate) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are essential for verifying the benzothiophene, propan-2-yl, and phenylbutanamide moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm for benzothiophene) and amide NH (δ 6.5–7.0 ppm).
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 352.14).
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
- IR : Confirmation of amide C=O stretch (~1650 cm) and aromatic C-H bends .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screens include:
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to determine IC.
- Receptor binding : Radioligand displacement assays for targets like serotonin or dopamine receptors, given the benzothiophene scaffold’s CNS activity.
- Solubility/logP : Shake-flask method to assess hydrophobicity (critical for bioavailability) .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent, temperature) be optimized to improve yield during the amide coupling step?
- Methodological Answer : A Design of Experiments (DoE) approach is recommended:
-
Factors : Solvent polarity (DMF vs. DCM), temperature (0–25°C), and coupling reagent (EDC vs. DCC).
-
Response variables : Yield, purity, and reaction time.
-
Statistical tools : ANOVA or response surface methodology (RSM) to identify optimal conditions. For example, DMF at 10°C with EDC/HOBt may maximize yield (85%) while minimizing side products .
Factor Levels Tested Optimal Condition Solvent DMF, DCM, THF DMF Temperature (°C) 0, 10, 25 10 Coupling Reagent EDC/HOBt, DCC, HATU EDC/HOBt
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT). The benzothiophene moiety may occupy hydrophobic pockets, while the phenylbutanamide group forms hydrogen bonds.
- MD simulations : GROMACS for stability analysis over 100 ns to assess binding pose retention.
- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay validation : Cross-validate results using orthogonal methods (e.g., radioligand vs. fluorescence-based assays).
- Data normalization : Account for plate-to-plate variability using Z’-factor calculations.
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) and apply statistical weighting to identify consensus trends .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Analog synthesis : Modify the benzothiophene (e.g., substituents at position 2) or phenylbutanamide (e.g., para- vs. meta-substitution).
- Biological profiling : Test analogs against a panel of receptors (e.g., GPCRs, kinases) to identify selectivity patterns.
- 3D-QSAR : CoMFA or CoMSIA models to correlate structural features with activity .
Data Contradiction and Reproducibility
Q. How can researchers address inconsistencies in reported synthetic yields?
- Methodological Answer :
- Replication studies : Repeat published protocols with strict control of moisture, oxygen, and reagent purity.
- Advanced analytics : Use LC-MS to trace impurities (e.g., unreacted starting materials) that may inflate yield calculations.
- Peer collaboration : Share raw data via platforms like Zenodo to enable cross-lab verification .
Q. What experimental controls are critical when evaluating its metabolic stability in hepatic microsomes?
- Methodological Answer :
- Positive controls : Use verapamil or propranolol to validate CYP450 activity.
- Negative controls : Incubations without NADPH to confirm enzyme-dependent metabolism.
- Internal standards : Stable isotope-labeled analogs (e.g., C-phenylbutanamide) for LC-MS quantification accuracy .
Tables of Key Data
Table 1 : Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiophene halogenation | Br, FeCl, 0°C | 78 | 90 |
| Propan-2-ylamine coupling | KCO, DMF, 80°C | 65 | 88 |
| Amide bond formation | EDC/HOBt, DMF, 10°C | 85 | 95 |
Table 2 : Key Spectroscopic Data (from PubChem)
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 7.6 (benzothiophene), δ 1.2 (propan-2-yl CH) | |
| HRMS | [M+H] m/z 352.14 (±0.01 Da) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
